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Compound Name:
7-Methoxy-3-benzofuranacetic

acid

Cat. No.: B7848018

Get Quote

Executive Summary: The "Anchor" vs. The "Shield"
In medicinal chemistry, the benzofuran scaffold serves as a bioisostere for indole, widely

utilized in GPCR ligands (e.g., melatonin, serotonin) and enzyme inhibitors. The positional

isomerism of the methoxy group—specifically at C5 versus C7—dictates profound differences

in pharmacodynamics and pharmacokinetics.

5-Methoxy Benzofurans (The "Anchor"):

Primary Role: Acts as a direct bioisostere for the 5-methoxy group of indole (e.g.,

melatonin).

Mechanism: Provides critical electron density for hydrogen bonding (H-bond acceptor) and

hydrophobic packing in orthosteric binding pockets.

Liability: Highly susceptible to CYP2D6-mediated O-demethylation, leading to rapid

clearance.
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7-Methoxy Benzofurans (The "Shield"):

Primary Role: Modulates subtype selectivity and metabolic stability.

Mechanism: Introduces steric bulk near the furan oxygen (O1), often forcing non-planar

conformations or exploiting unique "back-pockets" in receptors (e.g., MT2 vs. MT1).

Advantage: Steric hindrance protects against rapid metabolic attack and can convert

agonists into antagonists or subtype-selective ligands.

Physicochemical & Electronic Profiling
The biological divergence stems from the fundamental electronic and steric environments of

the two positions.
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Feature 5-Methoxy Benzofuran 7-Methoxy Benzofuran

Electronic Effect

Strong resonance donation (

) into the C2-C3 furan double

bond (para to the furan ring

connection).

Inductive withdrawal (

) dominates due to proximity to

O1; Resonance (

) is less effectively delocalized

into the reactive furan C2.

Conformation

Coplanar: The methoxy group

typically lies in the plane of the

aromatic ring, maximizing

orbital overlap.

Twisted: Steric repulsion

between the methoxy oxygen

and the furan oxygen (O1)

often forces the methyl group

out of plane (

).

Steric Environment

Exposed; accessible to

metabolic enzymes and deep

binding pockets.

Shielded; creates a "steric

clash" zone near the

heteroatom, affecting ligand

entry.

Metabolic Liability

High: Primary site for CYP450

O-dealkylation (quinone-imine

precursor risk).

Moderate/Low: Sterically

hindered; less prone to direct

O-dealkylation.

Case Study I: Melatonin Receptor Ligands (GPCRs)
This is the most well-documented area comparing these isomers. The native hormone

melatonin (5-methoxy-N-acetyltryptamine) relies on the 5-methoxy group to anchor the

molecule via a hydrogen bond to His195 (MT1) or His208 (MT2).

A. 5-Methoxy Analogs (Agonism)
Observation: Retaining the methoxy at C5 in benzofuran analogs (e.g., 5-methoxy-2-

acylaminomethylbenzofurans) preserves high affinity (

in low nM range) and full agonist activity.
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Mechanism: The oxygen atom at C5 mimics the indole 5-OMe, maintaining the critical H-

bond network within the orthosteric pocket.

B. 7-Methoxy Analogs (Selectivity & Antagonism)
Observation: Moving the methoxy to C7 often reduces affinity for MT1 significantly but

retains or enhances affinity for MT2, or converts the ligand into an antagonist.

Data Point: In specific N-acyl-benzofuran series, 7-OMe derivatives exhibited a >50-fold

selectivity for MT2 over MT1.

Structural Logic: The MT2 receptor pocket is more tolerant of bulk in the "lower" region

(corresponding to indole N1/C7) than MT1. The 7-OMe group clashes with the tighter MT1

pocket but fills a hydrophobic void in MT2.

Case Study II: Enzyme Inhibitors (Tyrosinase & Tubulin)
A. Tyrosinase Inhibitors (7-OMe Wins)
In the development of anti-melanogenic agents, 7-methoxybenzofuran-triazole hybrids have

outperformed their 5-methoxy counterparts.

Experimental Data:

7-OMe Hybrid (Compound 16h):

[1]

5-OMe Analog:

Reference (Kojic Acid):

[1]

Causality: The 7-OMe group likely engages a specific side-pocket in the fungal tyrosinase

active site that is inaccessible to the linear 5-OMe vector, or it alters the electronics of the

phenyl ring to enhance

stacking with active site residues (e.g., His263).
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B. Tubulin Polymerization Inhibitors (5-OMe Wins)
For agents like BNC105 (a vascular disrupting agent), the 5-methoxy group is essential.

Mechanism: These agents bind to the colchicine site on tubulin. The 5-methoxy group

mimics the trimethoxyphenyl ring of colchicine/combretastatin, acting as a crucial H-bond

acceptor.

Result: Removal or translocation of this group to C7 leads to a loss of cytotoxicity (

shifts from nM to

).

Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting between C5 and C7 substitution

based on the target class and desired outcome.
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Benzofuran Lead Optimization

Identify Biological Target

GPCR (e.g., Melatonin/Serotonin) Enzyme / Structural Protein

Requirement: High Affinity Agonism

Mimic Indole

Requirement: Subtype Selectivity / Antagonism

Modulate Profile

Binding Mode Analysis

SELECT 5-Methoxy
(Orthosteric Anchor)

SELECT 7-Methoxy
(Steric Shield / Selectivity)

Colchicine Site (Tubulin) Tyrosinase / Anti-inflammatory

Click to download full resolution via product page

Figure 1: Decision matrix for selecting 5-OMe vs. 7-OMe substitution patterns based on

pharmacological goals.

Experimental Protocols
Protocol A: Synthesis of 7-Methoxybenzofuran Derivatives
Rationale: Unlike 5-methoxy derivatives which often start from p-methoxyphenol, 7-methoxy

derivatives require specific ortho-substituted precursors.

Reagents: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde), Ethyl chloroacetate,

, DMF.

Alkylation: Dissolve o-vanillin (10 mmol) and
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(15 mmol) in dry DMF (20 mL). Add ethyl chloroacetate (12 mmol) dropwise at

. Stir at RT for 4h.

Cyclization: Heat the intermediate (ethyl 2-(2-formyl-6-methoxyphenoxy)acetate) with DBU

(1,8-Diazabicyclo[5.4.0]undec-7-ene) or reflux in ethanol with sodium ethoxide to effect the

Thorpe-Ziegler cyclization/dehydration.

Hydrolysis/Decarboxylation (Optional): If the C2-carboxylate is not desired, hydrolyze with

NaOH/MeOH and decarboxylate using Cu powder in quinoline at

.

Validation: 7-OMe signal in

-NMR typically appears

ppm. The C7-H is often a doublet coupled to C6-H, distinct from the C4/C6 splitting of the 5-
OMe isomer.

Protocol B: Microsomal Stability Assay (Metabolic Liability)
Rationale: To verify the superior metabolic stability of the 7-OMe isomer against

CYP2D6/CYP1A2.

Preparation: Prepare 1 µM test compound (5-OMe vs 7-OMe analog) in phosphate buffer

(pH 7.4).

Incubation: Add Human Liver Microsomes (HLM) (0.5 mg/mL protein). Pre-incubate at

for 5 min.

Initiation: Add NADPH-regenerating system (Mg

, glucose-6-phosphate, G6PDH, NADP+).

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing

internal standard (e.g., Warfarin).

Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
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Calculation: Plot ln(% remaining) vs. time.

.

Expectation: 7-OMe analogs typically show lower

due to steric hindrance of the O-demethylation site.

Summary Data Table
Property

5-Methoxy-2-
methylbenzofuran

7-Methoxy-2-
methylbenzofuran

Melatonin

(MT1)
9.1 (High Affinity) 7.2 (Reduced Affinity)

Melatonin

(MT2)
9.3 (High Affinity) 8.5 (Retained Affinity)

Selectivity (MT2/MT1) ~1.5 (Non-selective) ~20 (MT2 Selective)

Tyrosinase > 2.0 µM 0.39 µM

Tubulin 0.05 µM (Potent) > 5.0 µM (Inactive)

Metabolic Route
Rapid O-demethylation

(CYP2D6)

Ring hydroxylation / Slow O-

demethylation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com
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